5-Bromo-2-methyloxazole-4-carbonitrile
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Overview
Description
5-Bromo-2-methyloxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyloxazole-4-carbonitrile typically involves the bromination of 2-methyloxazole followed by the introduction of a nitrile group. One common method includes the reaction of 2-methyloxazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-methyloxazole. This intermediate is then treated with a cyanating agent, such as copper(I) cyanide, under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyloxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2-methyloxazole-4-carbonitrile, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-methyloxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyloxazole-4-carbonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyloxazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Methyloxazole-4-carbonitrile:
5-Bromo-2-methylthiazole-4-carbonitrile: Contains a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
5-Bromo-2-methyloxazole-4-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which confer distinct reactivity and versatility in synthetic and research applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields of study.
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c1-3-8-4(2-7)5(6)9-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVAEZYHAWRTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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